molecular formula C12H16ClNO B362547 [4-(4-Chlorophenyl)oxan-4-YL]methanamine CAS No. 927993-56-4

[4-(4-Chlorophenyl)oxan-4-YL]methanamine

Cat. No.: B362547
CAS No.: 927993-56-4
M. Wt: 225.71g/mol
InChI Key: UTGGGJYBZQCSBX-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)oxan-4-YL]methanamine is a synthetic compound that belongs to the class of amphetamines. It is known for its psychoactive properties and has been studied for its potential therapeutic effects. The compound is characterized by the presence of a chlorophenyl group and an oxan-4-yl group attached to a methanamine moiety.

Scientific Research Applications

[4-(4-Chlorophenyl)oxan-4-YL]methanamine has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Investigated for potential therapeutic uses, including treatment of certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxan-4-yl intermediate. This intermediate is then reacted with methanamine to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)oxan-4-YL]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethamphetamine: Shares a similar structure but differs in the presence of the oxan-4-yl group.

    4-Chloroamphetamine: Another related compound with similar psychoactive properties.

Uniqueness

[4-(4-Chlorophenyl)oxan-4-YL]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds. Its oxan-4-yl group contributes to its unique reactivity and interaction with biological systems .

Properties

IUPAC Name

[4-(4-chlorophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGGJYBZQCSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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